![molecular formula C18H13N3OS B2496339 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone CAS No. 690961-51-4](/img/structure/B2496339.png)

2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone involves intricate chemical processes. For instance, methyl 2-[2-(4-phenyl[1,2,4]triazolo-[4,3-a]quinoxalin-1-ylsulfanyl)acetamido]alkanoates, compounds with a structure similar to the target compound, are formed through reactions involving 2-(4-phenyl-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxalin-1-ylsulfanyl)acetic acid and various amino acid esters using DCC coupling methods (Fathalla, 2015).

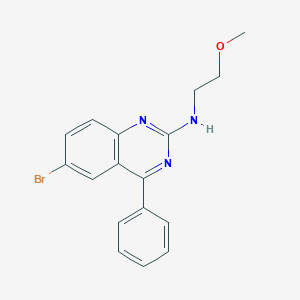

Molecular Structure Analysis

The molecular structure of this compound and its derivatives is characterized by the presence of triazoloquinoxaline moieties, which play a significant role in the compound's reactivity and interaction with biological targets. The structure-activity relationships (SAR) of these compounds are crucial for understanding their potential as pharmacological agents (Colotta et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives are diverse, including reactions with amino acid esters and hydrazides to form various pharmacologically active compounds. These reactions highlight the compound's versatility in synthetic chemistry, leading to the creation of novel derivatives with potential biological activities (Alswah et al., 2013).

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

- A study by Alswah et al. (2013) focused on the synthesis of novel quinoxaline derivatives, including a precursor structurally similar to 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone, for potential anticonvulsant properties. The synthesized compounds were evaluated using a metrazol-induced convulsions model, identifying two compounds with significant anticonvulsant activities (Alswah, Ghiaty, El-Morsy, & El-Gamal, 2013).

Antidepressant Potential

- Research by Sarges et al. (1990) developed a series of compounds including 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, which showed potential as rapid-acting antidepressants. These compounds displayed significant binding to adenosine A1 and A2 receptors, indicating a potential therapeutic effect as antidepressants (Sarges, Howard, Browne, Lebel, Seymour, & Koe, 1990).

Anticancer Activity

- A study by Reddy et al. (2015) synthesized a new series of 1,2,4-triazolo[4,3-a]-quinoline derivatives, aiming to fulfill structural requirements for anticancer activity. The synthesized compounds displayed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy, G. Reddy, S. Reddy, Reddy, Sudharsan Reddy, & Pathak, 2015).

Benzodiazepine Binding Activity

- Francis et al. (1991) explored a series of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones for benzodiazepine binding activity. The study identified several potent benzodiazepine antagonists with potential therapeutic applications (Francis, Cash, Barbaz, Bernard, Lovell, Mazzenga, Friedmann, Hyun, Braunwalder, & Loo, 1991).

Antimicrobial Agents

- Badran et al. (2003) synthesized several fused triazolo and ditriazoloquinoxaline derivatives, evaluating them for antimicrobial and antifungal activity. Compounds within this study showed potent antibacterial activity against various bacterial strains (Badran, Abouzid, & Hussein, 2003).

Mecanismo De Acción

Target of Action

The primary target of 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) . VEGFR-2 is critically involved in cancer angiogenesis, the formation of new blood vessels from pre-existing ones . This receptor plays a significant role in tumor growth and metastasis .

Mode of Action

This compound acts as an inhibitor of VEGFR-2 . By blocking the VEGFR-2 signaling pathway, it effectively suppresses tumor growth . The compound’s interaction with its targets results in the inhibition of the VEGFR-2 pathway, leading to a decrease in angiogenesis and, consequently, tumor growth .

Biochemical Pathways

The compound affects the VEGF pathway, which is responsible for angiogenesis . By inhibiting VEGFR-2, the compound disrupts this pathway, leading to a decrease in the formation of new blood vessels . This disruption can lead to the suppression of tumor growth and metastasis .

Pharmacokinetics

These studies revealed that some compounds have a good binding mode against VEGFR-2 and a high level of drug-likeness .

Result of Action

The compound’s action results in the inhibition of the VEGFR-2 pathway, leading to a decrease in angiogenesis . This can effectively suppress tumor growth . In vitro cytotoxic activities of similar compounds were evaluated against two human cancer cell lines (MCF-7 and HepG2), and the results of VEGFR-2 inhibitory activity and cytotoxicity were in high correlation .

Análisis Bioquímico

Biochemical Properties

It is known that other [1,2,4]triazolo[4,3-a]quinolin derivatives have shown promising antiviral and antimicrobial activities . These activities suggest that 2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-phenylethanone may interact with various enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

Related compounds have been shown to exhibit cytotoxicity against various cancer cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Related compounds have been shown to intercalate DNA , suggesting that this compound may also interact with DNA or other biomolecules at the molecular level. This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Propiedades

IUPAC Name |

1-phenyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS/c22-16(14-7-2-1-3-8-14)12-23-18-20-19-17-11-10-13-6-4-5-9-15(13)21(17)18/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBZGJWBBXSWNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-Methoxyphenyl)-5-[2-(4-methoxyphenyl)diazenyl]-2-(2-pyridinyl)pyrimidine](/img/structure/B2496256.png)

![N-(3-chloro-4-fluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2496262.png)

![2-((3-allyl-5-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-cyclohexylacetamide](/img/structure/B2496263.png)

![3-cyclopentyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2496265.png)

![N-[[4-(1-Aminoethyl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxamide;hydrochloride](/img/structure/B2496268.png)

![5-(Thiophen-2-yl)-7-(trifluoromethyl)-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B2496275.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B2496277.png)